Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate
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Overview
Description
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.16 g/mol It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a hydroxyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions . The reaction typically proceeds via a multicomponent reaction (MCR) approach, which is known for its efficiency and atom economy.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2H-pyran-5-carboxylate:
Methyl 2-pyrone-5-carboxylate: Another pyrone derivative with similar structural features but distinct reactivity and applications.
Uniqueness
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ester groups make it versatile for various synthetic and research applications, distinguishing it from other pyran derivatives .
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 5-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)6-3-2-5(8)4-11-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
CXCJZYYIQBOFPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CO1)O |
Origin of Product |
United States |
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